molecular formula C11H19N B13162373 1-Ethyl-4,4-dimethylcyclohexane-1-carbonitrile

1-Ethyl-4,4-dimethylcyclohexane-1-carbonitrile

Cat. No.: B13162373
M. Wt: 165.27 g/mol
InChI Key: UPTYEJLUMBTHNA-UHFFFAOYSA-N
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Description

1-Ethyl-4,4-dimethylcyclohexane-1-carbonitrile is an organic compound that belongs to the class of nitriles It features a cyclohexane ring substituted with an ethyl group, two methyl groups, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4,4-dimethylcyclohexane-1-carbonitrile typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.

    Introduction of Substituents: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides and strong bases.

    Nitrile Group Addition: The nitrile group is introduced through a nucleophilic substitution reaction using cyanide ions (e.g., sodium cyanide) under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4,4-dimethylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl and methyl groups can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-Ethyl-4,4-dimethylcyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-4,4-dimethylcyclohexane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The cyclohexane ring provides a rigid framework that affects the compound’s overall conformation and interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1,4-dimethylcyclohexane: Lacks the nitrile group, resulting in different chemical reactivity and applications.

    4,4-Dimethylcyclohexane-1-carbonitrile: Lacks the ethyl group, affecting its steric properties and reactivity.

    1-Ethylcyclohexane-1-carbonitrile:

Uniqueness

1-Ethyl-4,4-dimethylcyclohexane-1-carbonitrile is unique due to the combination of its substituents, which confer specific steric and electronic properties. This uniqueness makes it valuable for targeted applications in synthesis, research, and industry.

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

1-ethyl-4,4-dimethylcyclohexane-1-carbonitrile

InChI

InChI=1S/C11H19N/c1-4-11(9-12)7-5-10(2,3)6-8-11/h4-8H2,1-3H3

InChI Key

UPTYEJLUMBTHNA-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(CC1)(C)C)C#N

Origin of Product

United States

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